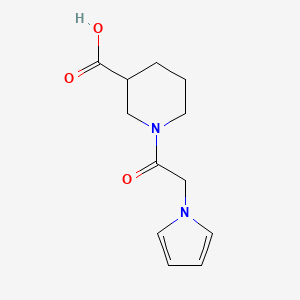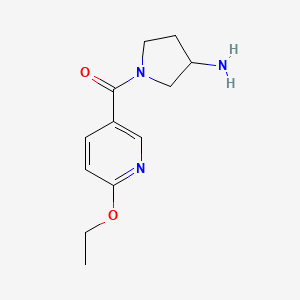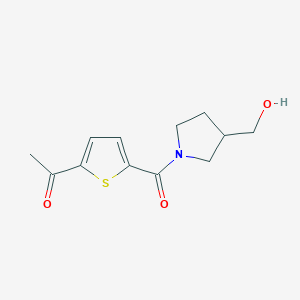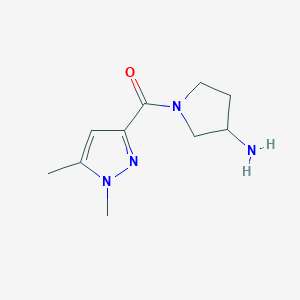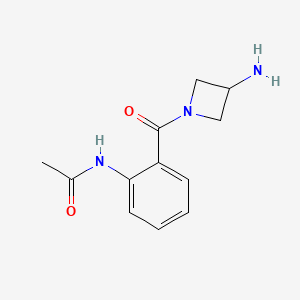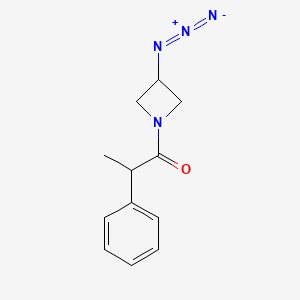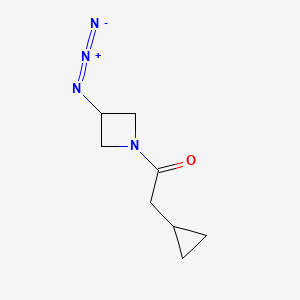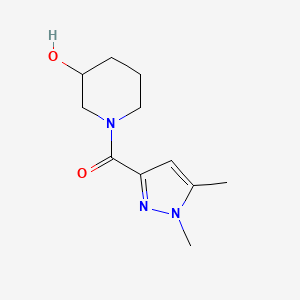
(1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxypiperidin-1-yl)methanone
Overview
Description
(1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxypiperidin-1-yl)methanone, also known as DMHP, is an organic compound with a variety of applications in the laboratory and in scientific research. It is a pyrazole derivative that is synthesized from the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid and 3-hydroxypiperidine. The compound is a colorless liquid that is insoluble in water, but soluble in organic solvents. DMHP has been used in a variety of laboratory experiments, as well as in research studies, and has been shown to have a number of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Characterization
Pyrazole derivatives are synthesized through various chemical reactions, emphasizing their versatility in organic synthesis. One approach includes the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives, leading to substituted pyrazoles. These compounds are characterized using spectral analysis techniques such as 1H NMR, 13C NMR, and mass spectroscopy to confirm their structures. This method allows for the efficient production of compounds with potential antibacterial and antioxidant activities (Golea Lynda, 2021).
Biological Activities and Applications
Pyrazole derivatives have been evaluated for their antimicrobial, anticancer, and antioxidant activities. Specific compounds have shown higher anticancer activity than reference drugs, demonstrating their potential in cancer therapy. Furthermore, many of these compounds exhibit good to excellent antimicrobial activity, indicating their potential as antibacterial agents (H. Hafez et al., 2016). The synthesis of these compounds involves a variety of chemical reactions, showcasing the chemical diversity and potential for generating new molecules with significant biological activities.
Computational Studies and Molecular Docking
Computational studies and molecular docking have been utilized to predict the biological activities of synthesized pyrazole derivatives. These studies help in understanding the interaction between the compounds and their target enzymes or receptors, aiding in the design of more effective and selective agents. The use of density functional theory (DFT) and molecular docking tools provides insights into the mechanisms of action and potential applications of these compounds in medicinal chemistry (E. Mabrouk et al., 2020).
properties
IUPAC Name |
(1,5-dimethylpyrazol-3-yl)-(3-hydroxypiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-8-6-10(12-13(8)2)11(16)14-5-3-4-9(15)7-14/h6,9,15H,3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKDYVBGVXNZJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





